The Chemical Architecture and Synthetic Utility of 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran
The Chemical Architecture and Synthetic Utility of 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic assembly of pharmacophores relies heavily on building blocks that balance reactivity, metabolic stability, and physicochemical properties. 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran (CAS: 1253790-83-8) is an advanced, tri-functional building block designed to meet these exact criteria.
By integrating a halogenated heteroaromatic core, a rigid sulfonyl linker, and a saturated oxygen-containing heterocycle, this molecule serves as a highly versatile intermediate. It is particularly valuable in the development of matrix metalloproteinase (MMP) inhibitors , quorum-sensing modulators in pathogenic bacteria , and highly selective aggrecanase inhibitors .
Figure 1: Pharmacophore deconstruction and functional utility in drug design.
Physicochemical Profile
The incorporation of the tetrahydropyran (THP) ring is a deliberate design choice to modulate the lipophilicity (clogP) of the molecule. Replacing a standard phenyl or cycloalkyl ring with a THP moiety significantly improves aqueous solubility and reduces off-target liabilities (such as hERG inhibition) by disrupting planar aromatic stacking .
Table 1: Quantitative Chemical & Physical Properties
| Property | Value / Description |
| Chemical Name | 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran |
| CAS Registry Number | 1253790-83-8 |
| Molecular Formula | C9H11BrO3S2 |
| Molecular Weight | 311.21 g/mol |
| Topological Polar Surface Area (TPSA) | ~79.9 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Sulfone O x2, THP O x1) |
| Rotatable Bonds | 2 |
| Isotopic Signature (MS) | 1:1 ratio at m/z 311.0 and 313.0 ([M+H]⁺) |
Mechanistic Role in Drug Development
As a Senior Application Scientist, I emphasize that the selection of this building block is driven by the precise causality of its functional groups:
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The 5-Bromothiophene Core: Thiophene acts as a classical bioisostere for benzene, but its distinct bond angles alter the vectorial projection of attached substituents. The bromine atom at the 5-position is electronically primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows researchers to rapidly build extended libraries of target molecules without altering the core binding motif .
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The Sulfonyl (-SO₂-) Linker: The sulfone group is a potent hydrogen-bond acceptor with a rigid tetrahedral geometry. In the context of metalloprotease inhibitors, this geometry perfectly positions the molecule within the S1' specificity pocket, while the oxygen atoms can coordinate with backbone amides or catalytic metal ions .
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The Tetrahydropyran (THP) Ring: By introducing a saturated, oxygen-containing heterocycle, the molecule gains metabolic stability against oxidative degradation (compared to unhindered alkyl chains) while drastically improving the thermodynamic solubility profile of the resulting drug candidate .
Validated Synthetic Methodology
While sulfones can theoretically be synthesized via the oxidation of thioethers (using mCPBA or H₂O₂), that approach requires handling volatile, malodorous thiols and carries a high risk of over-oxidizing the electron-rich thiophene ring.
Instead, the protocol detailed below utilizes the direct alkylation of a sulfinate salt . This route is highly atom-economical, avoids harsh oxidants, and exploits the "soft" nucleophilicity of the sulfinate sulfur to achieve exclusive S-alkylation over O-alkylation. This represents a self-validating, robust system for scale-up.
Figure 2: Two-step synthetic workflow via regioselective sulfinate alkylation.
Step-by-Step Experimental Protocol
Phase I: Generation of Sodium 5-bromothiophene-2-sulfinate
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Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfite (Na₂SO₃, 2.0 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq) in deionized water (0.5 M relative to the substrate).
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Reduction: Heat the aqueous solution to 70°C. Portion-wise, add 5-bromothiophene-2-sulfonyl chloride (1.0 eq).
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Validation Check: The starting material is a dense, water-insoluble liquid/powder. The reaction is self-indicating: complete consumption of the sulfonyl chloride is visually confirmed when the suspension transitions into a clear, homogenous aqueous solution.
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Isolation: Concentrate the aqueous layer to dryness under reduced pressure. Extract the resulting solid cake with hot ethanol to isolate the sodium sulfinate salt, filtering off the inorganic sulfates/chlorides. Evaporate the ethanol to yield the intermediate as a white solid.
Phase II: Regioselective Alkylation
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Reaction Setup: Suspend the isolated sodium 5-bromothiophene-2-sulfinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
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Alkylation: Add 4-iodotetrahydro-2H-pyran (1.2 eq) to the suspension. Heat the mixture to 90°C and stir for 12–16 hours.
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Workup: Cool the reaction mixture to room temperature and pour it vigorously into ice-cold water. The target sulfone will precipitate out of the aqueous DMF solution.
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Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/hexane to afford pure 4-(5-bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran.
Analytical Characterization Signatures
To ensure scientific integrity, the synthesized compound must be validated against the following analytical benchmarks:
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LC-MS (ESI+): The presence of the bromine atom provides a distinct isotopic signature. The mass spectrum will display a characteristic 1:1 doublet at m/z 311.0 (⁷⁹Br) and 313.0 (⁸¹Br) corresponding to the[M+H]⁺ molecular ions.
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¹H-NMR (400 MHz, CDCl₃):
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Thiophene Region: Two distinct doublets between δ 7.00 – 7.50 ppm (J ≈ 4.0 Hz), representing the adjacent aromatic protons on the thiophene ring.
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THP Region: A complex multiplet around δ 3.00 – 3.20 ppm corresponding to the axial methine proton (CH-SO₂). The equatorial and axial protons of the surrounding CH₂ groups will appear as distinct multiplets between δ 1.60 – 2.00 ppm and δ 3.30 – 4.00 ppm (oxygen-adjacent CH₂).
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IR Spectroscopy (ATR): Strong, sharp absorption bands characteristic of the sulfone stretch will appear at approximately 1315 cm⁻¹ (asymmetric SO₂ stretch) and 1140 cm⁻¹ (symmetric SO₂ stretch).
References
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Synthesis and Biological Evaluation in U87MG Glioma Cells of (Ethynylthiophene)Sulfonamido-Based Hydroxamates as Matrix Metalloproteinase Inhibitors , National Center for Biotechnology Information (PMC),[Link]
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Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios , ResearchGate,[Link]
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Discovery of (1S,2R,3R)-2,3-Dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: Novel and Highly Selective Aggrecanase Inhibitors , Journal of Medicinal Chemistry (ACS Publications),[Link]
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Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones , National Center for Biotechnology Information (PMC),[Link]
